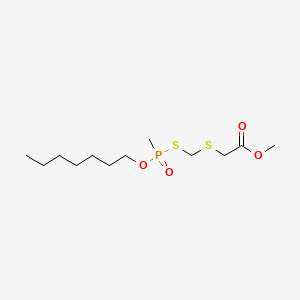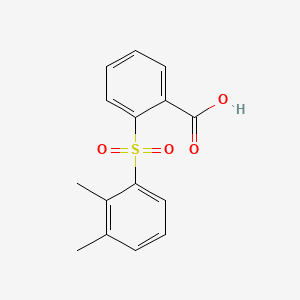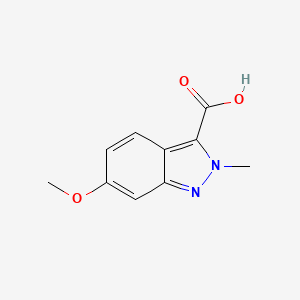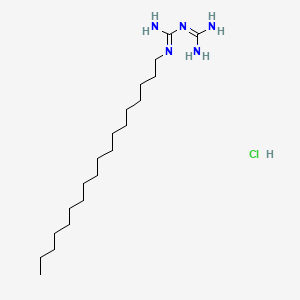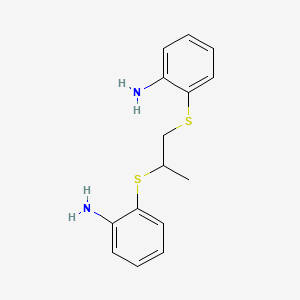
1,2-Bis(2-aminophenylthio)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline is an organic compound characterized by the presence of two aniline groups connected via a sulfanylpropan-2-yl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline typically involves the reaction of 2-aminophenyl disulfide with 2-chloropropane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl groups play a crucial role in these interactions, potentially forming disulfide bonds with cysteine residues in proteins, thereby affecting their function.
相似化合物的比较
Similar Compounds
2-Aminophenyl disulfide: Shares the disulfide linkage but lacks the propan-2-yl bridge.
2-(Phenylsulfonyl)aniline: Contains a sulfonyl group instead of a sulfanyl group.
2-Aminophenol: Lacks the sulfanyl and propan-2-yl groups.
Uniqueness
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline is unique due to its dual aniline groups connected via a sulfanylpropan-2-yl bridge, which imparts distinct chemical and biological properties
属性
CAS 编号 |
57545-80-9 |
|---|---|
分子式 |
C15H18N2S2 |
分子量 |
290.5 g/mol |
IUPAC 名称 |
2-[2-(2-aminophenyl)sulfanylpropylsulfanyl]aniline |
InChI |
InChI=1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3 |
InChI 键 |
JUNGPRNTMDWRKG-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC1=CC=CC=C1N)SC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


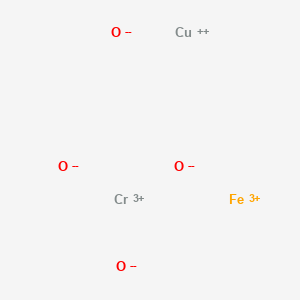


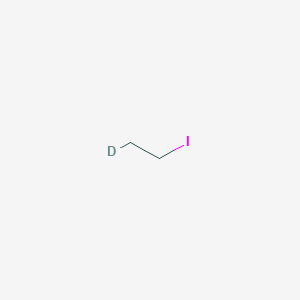

![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
